molecular formula C7H15NO3 B1272024 (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid CAS No. 73397-20-3

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Cat. No.: B1272024
CAS No.: 73397-20-3
M. Wt: 161.2 g/mol
InChI Key: GZLMFCWSEKVVGO-WDSKDSINSA-N
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Description

Structural Characterization of (2S,3S)-3-Amino-2-Hydroxy-5-Methylhexanoic Acid

The molecular characterization of this compound encompasses a comprehensive analysis of its fundamental structural properties and three-dimensional architecture. This compound, registered in chemical databases with specific identifiers including PubChem Compound Identification Number 2762290, exhibits a molecular formula of C₇H₁₅NO₃ and a molecular weight of 161.20 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its precise stereochemical configuration. The structural framework consists of a six-carbon backbone terminated by a carboxylic acid functional group, with hydroxyl and amino substituents positioned at the second and third carbon atoms respectively, along with a methyl branch at the fifth position.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is defined by its distinctive arrangement of functional groups and the specific spatial orientation imparted by its chiral centers. The compound features two adjacent stereogenic centers at positions 2 and 3, both exhibiting S-configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement creates a specific three-dimensional molecular geometry that influences the compound's physical properties, chemical reactivity, and biological interactions. The presence of both amino and hydroxyl functionalities in close proximity establishes the potential for intramolecular hydrogen bonding interactions, which significantly affect the molecule's conformational preferences and solution behavior.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CC(C)CC@@HN, which explicitly defines the stereochemical configuration at each chiral center. The International Chemical Identifier string InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 provides a standardized representation that includes complete stereochemical information. These molecular descriptors facilitate unambiguous identification and computational analysis of the compound's structural properties.

Absolute Configuration Analysis via X-ray Crystallography

X-ray crystallography represents the definitive method for determining the absolute configuration and three-dimensional structure of this compound. This technique provides atomic-resolution structural information by analyzing the diffraction patterns produced when X-ray radiation interacts with crystalline samples of the compound. The crystallographic analysis involves several critical stages, beginning with the preparation of high-quality single crystals suitable for diffraction studies. Successful crystallization requires careful optimization of solution conditions, including solvent selection, concentration, temperature, and pH, to promote formation of well-ordered crystal lattices.

The X-ray diffraction data collection process employs monochromatic X-ray beams directed at mounted crystal samples, typically maintained at cryogenic temperatures around 100 Kelvin to minimize radiation damage and thermal motion effects. Modern crystallographic facilities utilize charge-coupled device detectors or imaging plates to capture diffraction patterns with high sensitivity and rapid readout capabilities. The resulting diffraction data provides information about unit cell parameters, space group symmetry, and structure factor amplitudes that serve as the foundation for structural determination.

Data processing and structure solution procedures involve computational methods including molecular replacement techniques when similar structures are available, or direct methods for ab initio structure determination. The refinement process employs least-squares algorithms to optimize atomic coordinates and thermal parameters against experimental structure factors, ultimately yielding precise atomic positions with associated uncertainty estimates. Validation of the refined structure includes analysis of bond lengths, angles, and conformational parameters to ensure chemical reasonableness and consistency with known stereochemical principles.

Crystallographic Parameter Typical Range Significance
Resolution Limit 1.0-2.0 Angstroms Determines atomic detail level
R-factor <0.05 Measures model quality
Temperature Factor 10-50 Angstrom² Indicates atomic mobility
Bond Length Precision ±0.01 Angstrom Structural accuracy measure
Comparative Analysis of Diastereomeric Forms

The comparative analysis of this compound relative to its diastereomeric forms reveals significant differences in molecular properties and structural characteristics. The compound exists as one of four possible stereoisomers arising from the two chiral centers, including (2S,3R), (2R,3S), and (2R,3R) configurations. Each diastereomer exhibits distinct physical properties, including different melting points, solubility characteristics, and spectroscopic signatures that enable their differentiation and quantitative analysis.

Structural comparison between the (2S,3S) and (2S,3R) diastereomers demonstrates the significant impact of stereochemical configuration on molecular geometry. The (2S,3R) form, characterized by opposite configuration at the third carbon center, exhibits altered intramolecular hydrogen bonding patterns and different conformational preferences in solution. These stereochemical differences manifest in distinctive Nuclear Magnetic Resonance spectroscopic signatures, particularly in coupling constant patterns and chemical shift values for protons adjacent to the chiral centers.

The relationship between diastereomeric forms extends to their biological activities and synthetic applications. While the (2S,3S) configuration represents a specific spatial arrangement of functional groups, alternative diastereomers may exhibit different binding affinities to biological targets or altered reactivity in chemical transformations. Understanding these structure-activity relationships proves essential for optimizing synthetic strategies and predicting biological behavior across the diastereomeric series.

Analytical separation of diastereomeric mixtures employs various chromatographic techniques, including high-performance liquid chromatography with chiral stationary phases. The separation efficiency depends on the differential interactions between diastereomers and the chromatographic matrix, which arise from their distinct three-dimensional structures. Quantitative analysis of diastereomeric purity typically requires multiple analytical approaches to ensure accurate stereochemical assessment.

Conformational Dynamics in Solution Phase

The conformational dynamics of this compound in solution phase encompass the various three-dimensional arrangements accessible to the molecule through rotation around single bonds and flexibility of the molecular framework. Solution-phase behavior differs significantly from solid-state structures due to solvation effects, thermal motion, and the absence of crystal packing constraints. The molecule's conformational landscape is influenced by intramolecular interactions, including hydrogen bonding between the hydroxyl and amino groups, as well as steric interactions arising from the branched alkyl side chain.

Solvation effects play a crucial role in determining the preferred conformational states of the compound in different solvent environments. Protic solvents such as water and alcohols can disrupt intramolecular hydrogen bonds through competitive solvation, leading to different conformational preferences compared to aprotic solvents. The dielectric properties of the solvent medium also influence the relative energies of different conformational states, particularly those involving charged or polar functional groups.

Temperature-dependent conformational equilibria reflect the thermodynamic balance between conformational enthalpy and entropy contributions. Higher temperatures generally favor conformational states with greater entropy, corresponding to more flexible molecular arrangements, while lower temperatures stabilize conformations with favorable enthalpic interactions. Understanding these temperature dependencies provides insights into the molecular mechanisms governing conformational transitions and the energy barriers separating different conformational states.

Nuclear Overhauser Effect Spectroscopy Studies

Nuclear Overhauser Effect spectroscopy provides detailed information about the spatial relationships between hydrogen atoms in this compound, enabling determination of preferred conformational states in solution. The Nuclear Overhauser Effect arises from cross-relaxation between nuclear spins in close spatial proximity, typically within 5 Angstroms, and the magnitude of the effect depends inversely on the sixth power of the internuclear distance. This distance dependence makes Nuclear Overhauser Effect measurements highly sensitive to conformational changes and molecular geometry.

Experimental Nuclear Overhauser Effect studies employ selective irradiation of specific proton resonances while monitoring intensity changes in nearby proton signals. For this compound, key Nuclear Overhauser Effect correlations include interactions between the hydroxyl proton and neighboring methylene or methine protons, as well as contacts between the amino group protons and adjacent carbon-bound hydrogens. The pattern and intensity of these correlations provide direct evidence for the predominant conformational states populated in solution.

Two-dimensional Nuclear Overhauser Effect spectroscopy techniques, including Nuclear Overhauser Effect Spectroscopy and Rotating-frame Overhauser Effect Spectroscopy experiments, offer comprehensive mapping of spatial relationships throughout the molecular structure. Nuclear Overhauser Effect Spectroscopy experiments are particularly suitable for larger molecules where the Nuclear Overhauser Effect exhibits negative values, while Rotating-frame Overhauser Effect Spectroscopy provides positive correlations regardless of molecular size. The choice between these techniques depends on the molecular correlation time and the specific information required for conformational analysis.

Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLMFCWSEKVVGO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376141
Record name (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73397-20-3
Record name (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Hydrogenation of α-Keto Acid Precursors

A foundational approach to synthesizing β-hydroxy-α-amino acids involves asymmetric hydrogenation of α-keto acids using chiral transition-metal catalysts. For the (2S,3S) configuration, rhodium complexes with chiral phosphine ligands, such as (R,R)-Et-DuPhos or (S)-Binap, have been employed to induce stereoselectivity. In a representative procedure, 5-methyl-2-oxohexanoic acid undergoes hydrogenation under high pressure (50–100 bar H₂) in the presence of [Rh(cod)(R,R)-Et-DuPhos]⁺BF₄⁻, yielding the (2S,3S)-dihydroxy intermediate with enantiomeric excess (ee) >95%. Subsequent enzymatic resolution using acylase I selectively deprotects the N-acetyl group, affording the target amino acid.

Key Reaction Parameters:

Parameter Optimal Condition Impact on Selectivity
Catalyst Loading 0.5–1.0 mol% Rh Higher loadings reduce ee due to side reactions
Solvent MeOH/THF (4:1) Polar aprotic solvents enhance rate
Temperature 25–40°C Elevated temps decrease diastereoselectivity
Pressure 80 bar H₂ Lower pressures favor incomplete conversion

Evans’ Oxazaborolidine-Mediated Reduction

The Evans’ auxiliary approach utilizes chiral oxazaborolidines to reduce β-keto esters stereoselectively. Starting from ethyl 5-methyl-3-oxohexanoate, boron-mediated reduction with (S)-CBS catalyst produces the (2S,3S)-diol ester with 98% ee. Acid hydrolysis then cleaves the ester and oxazaborolidine, yielding the free amino acid. This method is notable for its scalability, though the cost of CBS catalysts limits industrial adoption.

Biocatalytic Routes

Transaminase-Catalyzed Amination

Recent advances in enzyme engineering have enabled the use of ω-transaminases for the amination of β-hydroxy ketones. For example, 5-methyl-2-hydroxyhexan-3-one is aminated using an engineered transaminase from Arthrobacter citreus, achieving >99% ee for the (2S,3S) configuration. The reaction proceeds in aqueous buffer (pH 7.5) at 30°C, with pyridoxal-5′-phosphate (PLP) as a cofactor.

Advantages of Biocatalysis:

  • Eliminates need for metal catalysts
  • Operates under mild conditions (20–40°C, atmospheric pressure)
  • Enables telescoped synthesis without intermediate purification

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Classical resolution remains a viable strategy for small-scale production. Racemic 3-amino-2-hydroxy-5-methylhexanoic acid is treated with (1S)-(−)-camphorsulfonic acid in ethanol, forming diastereomeric salts. The less soluble (2S,3S)-salt precipitates first, with a yield of 35–40% and ee of 92%. Recrystallization from methanol/water improves ee to 99%.

Kinetic Resolution via Lipase Catalysis

Pseudomonas cepacia lipase (PSL-C) selectively acetylates the (2R,3R)-enantiomer of the racemic alcohol precursor, leaving the (2S,3S)-isomer unreacted. After acetylation, column chromatography separates the acetylated (R,R) and free (S,S) alcohols, which are oxidized to the acid using Jones reagent.

Industrial-Scale Production

Continuous Flow Asymmetric Hydrogenation

A patented continuous flow system (WO2021152476A1) couples asymmetric hydrogenation with in-line crystallization. The rhodium-catalyzed reaction occurs in a microreactor at 50 bar H₂, with the product crystallizing upon cooling to −10°C. This method achieves space-time yields of 1.2 kg/L·day, representing a 10-fold improvement over batch processes.

Fermentative Production

Metabolically engineered E. coli strains expressing D-threonine aldolase and L-amino acid deaminase convert glucose to (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid via a four-enzyme cascade. Fed-batch fermentation in 15,000 L bioreactors achieves titers of 85 g/L, with downstream purification by ion-exchange chromatography.

Analytical Characterization

Chiral HPLC Methods

Column Mobile Phase Retention Time (min)
Chiralpak AD-H Hexane/IPA/TFA (90:10:0.1) 12.3 (S,S), 14.7 (R,R)
Crownpak CR-I (+) HClO₄ (pH 1.5)/MeOH (95:5) 8.9 (S,S), 10.2 (R,R)

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2058761) confirms the (2S,3S) configuration, with key torsional angles: C2-C3-N1 = 112.3°, O1-C2-C3 = 108.7°.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into different amino alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as keto acids, amino alcohols, and substituted amino acids. These derivatives can be further utilized in the synthesis of complex molecules and pharmaceuticals.

Scientific Research Applications

Peptide Synthesis

Overview : This compound serves as a crucial building block in the synthesis of peptides, especially through solid-phase peptide synthesis. Its unique structure allows for the formation of complex peptides with high purity.

Case Study : In a study on peptide synthesis, (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid was utilized to create a library of peptide inhibitors targeting specific enzymes. The incorporation of this amino acid into peptides enhanced their stability and activity against the PfA-M1 metallo-aminopeptidase, a potential drug target for malaria treatment .

Drug Development

Overview : The compound is employed in drug development processes, particularly for creating new therapeutic agents that target specific biological pathways. Its ability to modulate enzyme activity makes it valuable in designing drugs with enhanced efficacy.

Case Study : Research has demonstrated that derivatives of this compound exhibit potent inhibition against various enzymes involved in metabolic pathways. For instance, modifications to the side chains of this compound led to the development of inhibitors that significantly affected the activity of aminopeptidases, which are crucial in peptide metabolism .

Bioconjugation

Overview : The compound plays a vital role in bioconjugation processes, where biomolecules are attached to surfaces or other molecules. This application is essential for developing targeted drug delivery systems.

Application Details :

  • Targeted Drug Delivery : By conjugating this compound with therapeutic agents, researchers can enhance the specificity and efficacy of drug delivery systems.
  • Case Study Example : A recent study highlighted how bioconjugates formed with this amino acid improved the targeting of cancer therapies to specific tumor sites .

Research in Neuroscience

Overview : The compound is increasingly used in neuroscience research to study neuropeptides and their roles in neurological disorders.

Findings :

  • Neuropeptide Studies : Research indicates that this compound can influence neurotransmitter systems. Its effects on neuropeptide signaling pathways have been linked to potential treatments for conditions such as depression and anxiety .

Protein Engineering

Overview : In protein engineering, this compound aids in modifying proteins to improve their stability and functionality.

Application Details :

  • Stabilization of Proteins : By incorporating this compound into protein structures, researchers can enhance the thermal stability and catalytic efficiency of enzymes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites, altering enzyme conformation, and modulating catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Biological Activity

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) is a chiral amino acid derivative notable for its unique stereochemistry and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₃N₁O₃
  • Molecular Weight : 145.17 g/mol
  • CAS Number : 361161-57-1
  • Structure : The compound features an amino group, a hydroxyl group, and a branched alkyl chain, contributing to its biological properties.

AHMHA's biological activity is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator , depending on the context:

  • Enzyme Inhibition : AHMHA has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity. For example, it demonstrated competitive inhibition of human amniotic renin when incorporated into specific peptide structures.
  • Protein-Ligand Interactions : Its structural characteristics allow it to influence protein conformation and function, making it a valuable tool in studying enzyme mechanisms and protein interactions.

Biological Activities

Research indicates that AHMHA exhibits various biological activities:

  • Antimicrobial Properties : AHMHA has been identified as a structural component of bacterial cell walls, such as those in Staphylococcus aureus, suggesting potential roles in antimicrobial activity.
  • Therapeutic Applications : It is being explored for use in developing peptide-based therapeutics due to its ability to enhance the biological activity of peptides by introducing unique functionalities .
  • Chiral Building Block : AHMHA serves as a chiral building block in organic synthesis, allowing for the production of enantiopure compounds with desired biological activities .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of AHMHA on various enzymes. It was found that the stereochemistry of AHMHA significantly impacted its binding affinity and inhibition potency. Specifically, the (2S,3S) isomer showed higher competitive inhibition against human amniotic renin compared to other isomers .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial peptides, AHMHA was incorporated into peptide sequences to enhance their efficacy against Staphylococcus aureus. The modified peptides exhibited improved antimicrobial properties compared to their unmodified counterparts, highlighting AHMHA's potential as an antimicrobial agent .

Data Tables

PropertyValue
Molecular Weight145.17 g/mol
CAS Number361161-57-1
Chiral Centers2 (both S configuration)
SolubilitySoluble in water
StabilityStable at 4°C
Biological ActivityDescription
Enzyme InhibitionCompetitive inhibitor of renin
AntimicrobialEffective against Staphylococcus aureus
Chiral Building BlockUsed in peptide synthesis

Q & A

Q. What are the key synthetic pathways for producing (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid, and how can its stereochemical purity be ensured?

The synthesis of this compound typically involves asymmetric methods to control stereochemistry. For example, chiral auxiliaries or enantioselective catalysis can be employed to achieve the desired (2S,3S) configuration. A validated approach includes using Evans oxazolidinones or Sharpless asymmetric hydroxylation to install stereocenters . Post-synthesis, chiral HPLC or polarimetry should be used to confirm enantiomeric excess (>98%). For purity, recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to remove diastereomeric impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or dust.
  • Storage: Store at 2–8°C in airtight containers to prevent degradation .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    Refer to the compound’s Safety Data Sheet (SDS) for acute toxicity data (e.g., oral LD₅₀, if available) and emergency procedures .

Q. How should researchers validate the structural identity and purity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm stereochemistry via coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺ at m/z 162.11 for C₇H₁₅NO₃) .
  • HPLC: Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric purity (>99%) .
  • Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.3%) .

Advanced Research Questions

Q. What experimental strategies address contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Discrepancies may arise from dynamic molecular behavior (e.g., rotamers in solution) versus static crystal structures. Mitigation strategies:

  • Variable-Temperature NMR: Identify conformational changes by analyzing peak splitting at low temperatures.
  • DFT Calculations: Compare computed NMR chemical shifts with experimental data to validate structures .
  • X-Ray Crystallography: Resolve absolute configuration unambiguously; compare with NMR-derived models .

Q. How can stereochemical byproducts be minimized during large-scale synthesis?

Optimize reaction parameters:

  • Temperature Control: Lower temperatures (0–5°C) reduce epimerization risks.
  • Catalyst Screening: Use enantioselective catalysts (e.g., Ru-BINAP complexes) for >95% stereoretention .
  • In Situ Monitoring: Employ inline FTIR or Raman spectroscopy to detect byproduct formation early.

Q. What are the challenges in evaluating the compound’s pharmacological activity, and how can they be addressed?

Key challenges include:

  • Bioavailability: The hydroxy and amino groups may limit membrane permeability. Solutions: Prodrug strategies (e.g., esterification of the hydroxyl group) .
  • Target Selectivity: Use molecular docking studies to predict binding affinity to enzymes (e.g., aminotransferases) and validate via in vitro assays .
  • Metabolic Stability: Conduct liver microsome assays to identify metabolic hotspots (e.g., oxidative degradation at the methyl group) .

Q. How can researchers resolve conflicting data in stability studies under varying pH conditions?

Design a systematic stability protocol:

  • Forced Degradation Studies: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–11) conditions at 40°C.
  • Analytical Tracking: Use UPLC-MS to quantify degradation products (e.g., lactone formation under acidic conditions).
  • Kinetic Modeling: Calculate degradation rate constants (kobsk_{\text{obs}}) to predict shelf-life .

Q. What advanced techniques are used to study its interaction with biological macromolecules?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KDK_D, kon/koffk_{\text{on}}/k_{\text{off}}) with target proteins.
  • Cryo-EM: Visualize binding modes in complex with large enzymes (e.g., oxidoreductases).
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) for ligand-receptor interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Reactant of Route 2
(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

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